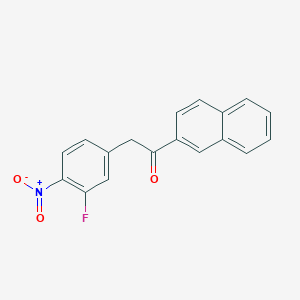
Ethanone, 2-(3-fluoro-4-nitrophenyl)-1-(2-naphthalenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanone, 2-(3-fluoro-4-nitrophenyl)-1-(2-naphthalenyl)- is a synthetic organic compound that belongs to the class of aromatic ketones This compound is characterized by the presence of a fluoro-nitrophenyl group and a naphthalenyl group attached to the ethanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 2-(3-fluoro-4-nitrophenyl)-1-(2-naphthalenyl)- typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation reaction, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over reaction parameters. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. Purification steps such as recrystallization or chromatography are essential to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Ethanone, 2-(3-fluoro-4-nitrophenyl)-1-(2-naphthalenyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different functionalized products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Reagents like halogens, alkyl halides, or sulfonyl chlorides can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield amino derivatives, while oxidation can produce carboxylic acids.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethanone, 2-(3-fluoro-4-nitrophenyl)-1-(2-naphthalenyl)- involves its interaction with specific molecular targets. The fluoro and nitro groups can participate in various biochemical pathways, influencing the compound’s reactivity and biological effects. The naphthalenyl group may contribute to the compound’s binding affinity to certain proteins or enzymes.
Comparison with Similar Compounds
Similar Compounds
- Ethanone, 2-(3-chloro-4-nitrophenyl)-1-(2-naphthalenyl)-
- Ethanone, 2-(3-bromo-4-nitrophenyl)-1-(2-naphthalenyl)-
- Ethanone, 2-(3-methyl-4-nitrophenyl)-1-(2-naphthalenyl)-
Uniqueness
Ethanone, 2-(3-fluoro-4-nitrophenyl)-1-(2-naphthalenyl)- is unique due to the presence of the fluoro group, which can significantly influence its chemical reactivity and biological activity compared to its chloro, bromo, or methyl analogs. The fluoro group can enhance the compound’s stability and alter its interaction with biological targets.
Properties
CAS No. |
143306-63-2 |
|---|---|
Molecular Formula |
C18H12FNO3 |
Molecular Weight |
309.3 g/mol |
IUPAC Name |
2-(3-fluoro-4-nitrophenyl)-1-naphthalen-2-ylethanone |
InChI |
InChI=1S/C18H12FNO3/c19-16-9-12(5-8-17(16)20(22)23)10-18(21)15-7-6-13-3-1-2-4-14(13)11-15/h1-9,11H,10H2 |
InChI Key |
BIPMFAZFBZLOKR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)CC3=CC(=C(C=C3)[N+](=O)[O-])F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,5-Bis(2-{2-[2-(2-bromoethoxy)ethoxy]ethoxy}ethoxy)naphthalene](/img/structure/B12559077.png)

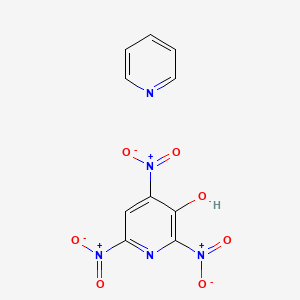
![2-Chloro-2-[chloro(fluoro)methoxy]-1,1,1-trifluoroethane](/img/structure/B12559105.png)
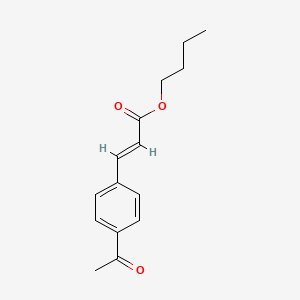
![3,4-Di-tert-butyl-2-methoxy-5-[2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl phosphate](/img/structure/B12559111.png)
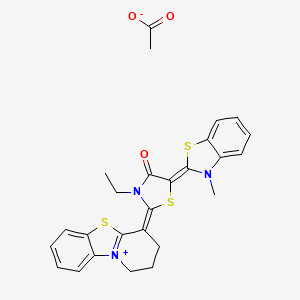
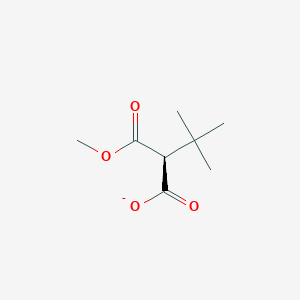
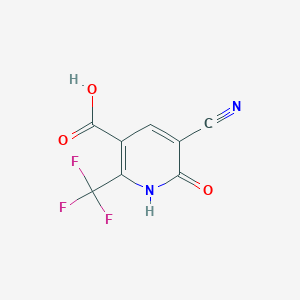
![5-(3-aminoprop-1-ynyl)-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12559128.png)
![N-[(3-{(E)-[(4-Nitrophenyl)methylidene]amino}phenoxy)methyl]acetamide](/img/structure/B12559129.png)
![4-[(2,4-Dinitrophenyl)methyl]-4'-methyl-2,2'-bipyridine](/img/structure/B12559130.png)
![(Ethane-1,2-diyl)bis[di(butan-2-yl)phosphane]](/img/structure/B12559139.png)

